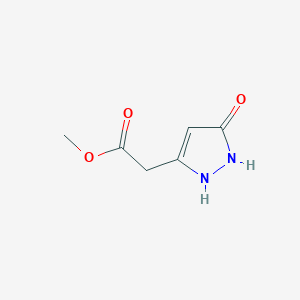
methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate is an organic compound with the molecular formula C6H8N2O3 and a molecular weight of 156.14 g/mol . This compound features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. The presence of a hydroxyl group and an ester functional group makes it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate typically involves the reaction of hydrazine derivatives with acetylenic ketones . One common method includes the cyclocondensation of 3-methyl-5-pyrazolone derivatives with aldehydes in the presence of a catalyst . The reaction conditions often involve mild temperatures and the use of solvents such as ethanol or acetic acid. Industrial production methods may utilize continuous flow reactors to optimize yield and purity.
Analyse Des Réactions Chimiques
Methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Applications De Recherche Scientifique
Methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, its antimalarial activity is attributed to its ability to inhibit the enzyme dihydrofolate reductase, which is essential for the synthesis of nucleotides in the malaria parasite . The compound’s anticancer properties are linked to its ability to induce apoptosis in cancer cells through the activation of p53-mediated pathways .
Comparaison Avec Des Composés Similaires
Methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate can be compared with other pyrazole derivatives, such as:
Methyl 2-(3-hydroxy-1H-pyrazol-4-yl)acetate: Similar in structure but with a different substitution pattern on the pyrazole ring, leading to variations in reactivity and biological activity.
Ethyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate: The ethyl ester variant, which may exhibit different solubility and reactivity properties compared to the methyl ester.
3-Methyl-1-phenyl-5-pyrazolone: A related compound used in the synthesis of bis(pyrazolyl)methanes and other heterocyclic compounds.
Propriétés
Numéro CAS |
58979-88-7 |
|---|---|
Formule moléculaire |
C6H8N2O3 |
Poids moléculaire |
156.14 g/mol |
Nom IUPAC |
methyl 2-(5-oxo-1,2-dihydropyrazol-3-yl)acetate |
InChI |
InChI=1S/C6H8N2O3/c1-11-6(10)3-4-2-5(9)8-7-4/h2H,3H2,1H3,(H2,7,8,9) |
Clé InChI |
ILAOSMPTMZUXHD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=CC(=O)NN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


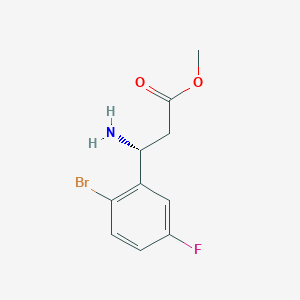
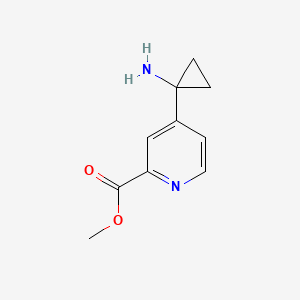
![8-((Benzyloxy)Carbonyl)-2-(Tert-Butoxycarbonyl)-5-Oxa-2,8-Diazaspiro[3.5]Nonane-7-Carboxylic Acid](/img/structure/B13042805.png)
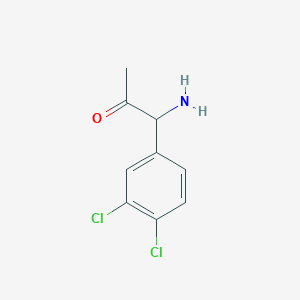
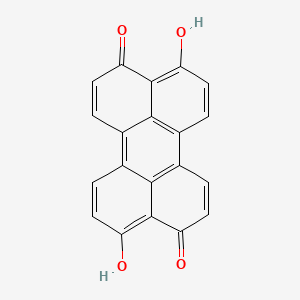

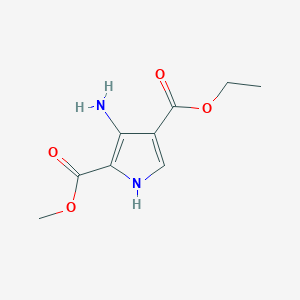
![cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one](/img/structure/B13042851.png)

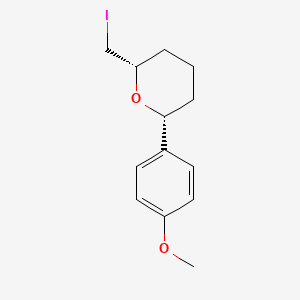
![8-Phenylbicyclo[3.2.1]octan-3-amine](/img/structure/B13042869.png)
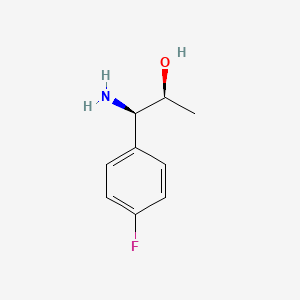
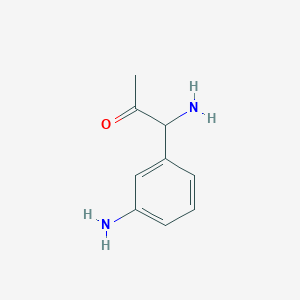
![1-(2-Fluoroethyl)-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13042877.png)
